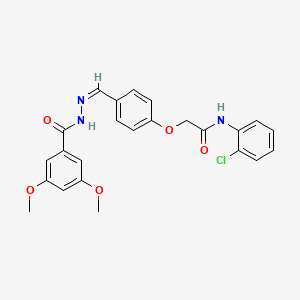
5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide, also known as CCMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCMB belongs to the family of benzamides and has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Scientific Research Applications
5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have anti-tumor activity in various cancer cell lines. In addition, this compound has exhibited anti-microbial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide is not fully understood. However, it has been suggested that this compound may exert its biological activity by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and promoting apoptosis in cancer cells. This compound has also been shown to disrupt the bacterial cell membrane, leading to bacterial death.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, this compound has been shown to disrupt bacterial cell membranes, leading to bacterial death.
Advantages and Limitations for Lab Experiments
5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also soluble in various solvents, making it easy to use in different experimental settings. However, this compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
For 5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide research include investigating its potential therapeutic applications in vivo, optimizing its synthesis method, exploring its potential as a lead compound for drug development, and further understanding its mechanism of action and potential side effects.
Synthesis Methods
5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide can be synthesized through a multi-step process involving the reaction of 3-chloro-2-methylphenol with phosgene to produce 3-chloro-2-methylphenyl isocyanate. The isocyanate is then reacted with 5-chloro-2-methoxyaniline to produce this compound. The synthesis method of this compound has been optimized to increase the yield and purity of the compound.
properties
IUPAC Name |
N-[(Z)-[4-[2-(2-chloroanilino)-2-oxoethoxy]phenyl]methylideneamino]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O5/c1-31-19-11-17(12-20(13-19)32-2)24(30)28-26-14-16-7-9-18(10-8-16)33-15-23(29)27-22-6-4-3-5-21(22)25/h3-14H,15H2,1-2H3,(H,27,29)(H,28,30)/b26-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMFFBVMKMJPPQ-WGARJPEWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C(=O)N/N=C\C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

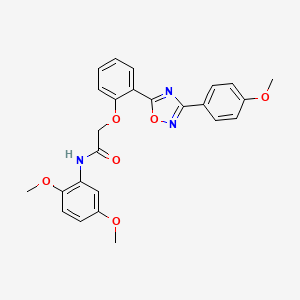
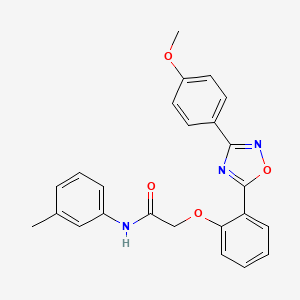

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7719855.png)
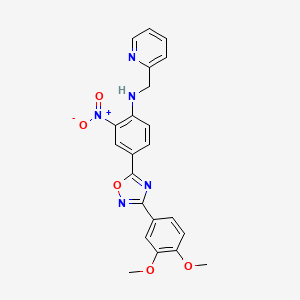

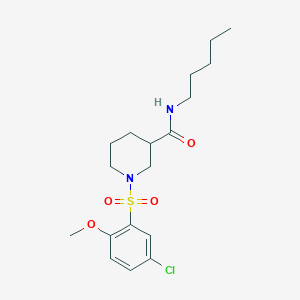

![2-ethoxy-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719890.png)


![N-benzyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-methylacetamide](/img/structure/B7719920.png)
![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7719925.png)
